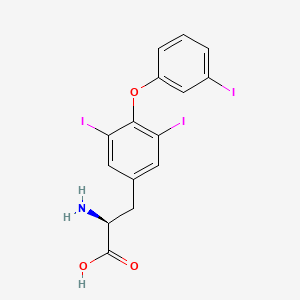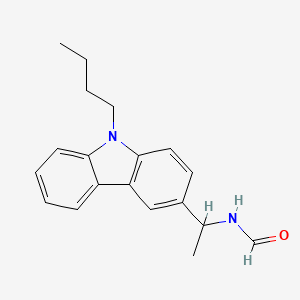
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide is an organic compound belonging to the class of carbazoles Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide typically involves the following steps:
Formation of 9-Butyl-9H-carbazole: This can be achieved by reacting carbazole with butyl bromide in the presence of a base such as potassium carbonate.
Alkylation: The 9-butyl-9H-carbazole is then subjected to alkylation with an appropriate alkylating agent to introduce the ethyl group at the 1-position.
Formylation: The final step involves the formylation of the alkylated product using formic acid or a formylating agent like formamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and ensure cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbazole ring or the formamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Carbazole derivatives with oxidized functional groups.
Reduction: Reduced carbazole derivatives.
Substitution: Halogenated or aminated carbazole derivatives.
Aplicaciones Científicas De Investigación
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent optoelectronic properties.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic and mechanical properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Mecanismo De Acción
The mechanism of action of N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The formamide moiety can form hydrogen bonds with active sites, while the carbazole ring can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
9-Butyl-9H-carbazole: Lacks the formamide moiety, resulting in different chemical properties and applications.
N-(1-(9-Ethyl-9H-carbazol-3-yl)ethyl)formamide: Similar structure but with an ethyl group instead of a butyl group, leading to variations in reactivity and applications.
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)acetamide:
Uniqueness
N-(1-(9-Butyl-9H-carbazol-3-yl)ethyl)formamide is unique due to the presence of both a butyl group and a formamide moiety, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in organic electronics, pharmaceuticals, and materials science.
Propiedades
Número CAS |
52916-27-5 |
|---|---|
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
N-[1-(9-butylcarbazol-3-yl)ethyl]formamide |
InChI |
InChI=1S/C19H22N2O/c1-3-4-11-21-18-8-6-5-7-16(18)17-12-15(9-10-19(17)21)14(2)20-13-22/h5-10,12-14H,3-4,11H2,1-2H3,(H,20,22) |
Clave InChI |
XFTXELVWAWHMBK-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C=C(C=C2)C(C)NC=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


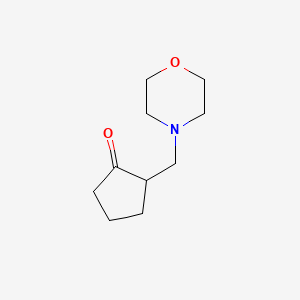
methanone](/img/structure/B14640666.png)
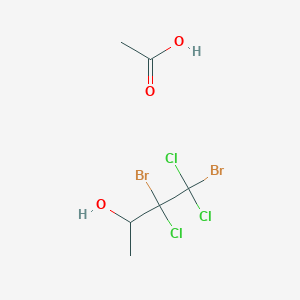
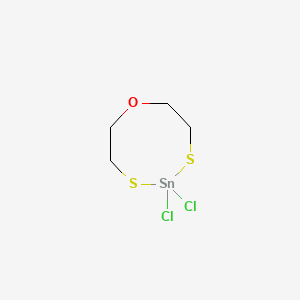
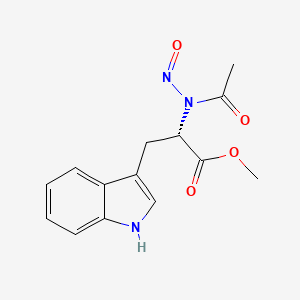

![4-Ethyl-2-methylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14640706.png)
![4,4-Dimethyl-2-methylidene-7-azabicyclo[4.1.0]heptane](/img/structure/B14640712.png)
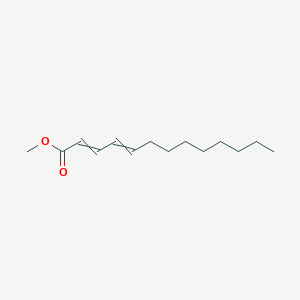
methanide](/img/structure/B14640717.png)
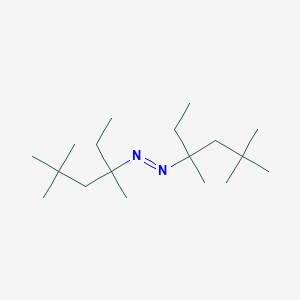
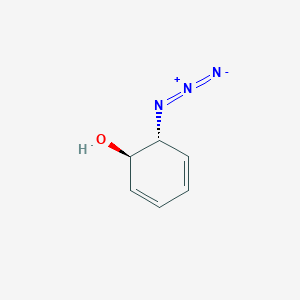
![Methyl {6-[(1,3-thiazol-2-yl)oxy]-1H-benzimidazol-2-yl}carbamate](/img/structure/B14640738.png)
